molecular formula C22H30O7S2 B12693382 Decyl(sulfophenoxy)benzenesulfonic acid CAS No. 901529-15-5

Decyl(sulfophenoxy)benzenesulfonic acid

Cat. No.: B12693382
CAS No.: 901529-15-5
M. Wt: 470.6 g/mol
InChI Key: LRXQINFTWSEICZ-UHFFFAOYSA-N
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Description

Decyl(sulfophenoxy)benzenesulfonic acid is an organic compound with the molecular formula C22H30O7S2. It is a member of the benzenesulfonic acid family and is characterized by the presence of a decyl group attached to a sulfophenoxy group, which is further connected to a benzenesulfonic acid moiety. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl(sulfophenoxy)benzenesulfonic acid typically involves the sulfonation of decylphenol with sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

[ \text{Decylphenol} + \text{SO}_3 \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through various separation techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Decyl(sulfophenoxy)benzenesulfonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phenolic compounds.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Phenolic compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Decyl(sulfophenoxy)benzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of decyl(sulfophenoxy)benzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. The compound interacts with molecular targets such as cell membranes, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • Dodecylbenzenesulfonic acid
  • Octylbenzenesulfonic acid

Uniqueness

Decyl(sulfophenoxy)benzenesulfonic acid is unique due to its specific structure, which combines a decyl group with a sulfophenoxy group attached to a benzenesulfonic acid moiety. This unique structure imparts distinct surfactant properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

901529-15-5

Molecular Formula

C22H30O7S2

Molecular Weight

470.6 g/mol

IUPAC Name

2-decyl-4-(4-sulfophenoxy)benzenesulfonic acid

InChI

InChI=1S/C22H30O7S2/c1-2-3-4-5-6-7-8-9-10-18-17-20(13-16-22(18)31(26,27)28)29-19-11-14-21(15-12-19)30(23,24)25/h11-17H,2-10H2,1H3,(H,23,24,25)(H,26,27,28)

InChI Key

LRXQINFTWSEICZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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